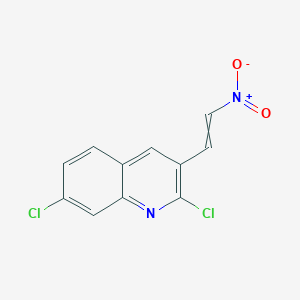
Catonic Yellow X-8GL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Catonic Yellow X-8GL is a cationic dye with the molecular formula C20H23ON2Cl. It is commonly used in the textile industry for dyeing acrylic fibers, providing vibrant and long-lasting colors. The compound is known for its ability to bind to DNA and RNA molecules through intercalation, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Catonic Yellow X-8GL involves the reaction of a diazonium salt with a naphthol compound. The reaction produces a yellow-colored dye that is highly soluble in water. Recent research indicates that using water as a solvent and adding a phase transfer catalyst can make the reaction proceed smoothly, with a yield reaching up to 94%.
Industrial Production Methods
Industrial production of this compound typically involves the condensation of 2-(1,3,3-trimethylindolin-2-yl)acetaldehyde with p-anisidine. The process includes steps such as condensation, salt formation, filtration, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Catonic Yellow X-8GL undergoes various chemical reactions, including:
Intercalation: The dye molecules insert themselves between the base pairs of nucleic acid molecules, causing a shift in the absorbance spectrum of the dye.
Binding to Metal Ions: The dye can bind to metal ions such as copper and iron, causing changes in color and luster.
Common Reagents and Conditions
Intercalation: This reaction typically occurs in aqueous solutions where the dye binds to DNA and RNA molecules.
Binding to Metal Ions: This reaction occurs in the presence of metal ions, often under specific pH conditions.
Major Products Formed
Intercalation: The major product is a complex of this compound with DNA or RNA, detectable by a shift in the absorbance spectrum.
Binding to Metal Ions: The major products are metal-dye complexes, which exhibit distinct color changes.
Aplicaciones Científicas De Investigación
Catonic Yellow X-8GL has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and for detecting the presence of nucleic acids.
Biology: Utilized in staining techniques to visualize DNA and RNA in biological samples.
Medicine: Employed in diagnostic assays to detect nucleic acids in medical samples.
Industry: Widely used in the textile industry for dyeing acrylic fibers and in the paper industry for coloring paper products
Mecanismo De Acción
The mechanism of action of Catonic Yellow X-8GL involves its binding to DNA and RNA molecules through intercalation. The dye molecules insert themselves between the base pairs of the nucleic acid molecules, causing a shift in the absorbance spectrum of the dye. This shift is used to detect the presence of DNA and RNA in biological samples.
Comparación Con Compuestos Similares
Similar Compounds
- Basic Yellow 13
- Cationic Yellow 13
- AizenCathilon Brilliant Yellow 5GLH
- Astrazon Yellow 8GL
- Atacryl Yellow L 5GA
- Basacryl Yellow X 4GL
- Brilliant Yellow B 6GL
- Remacryl Yellow 4GL
- Sandocryl Brilliant Yellow B 6GL
- Sumiacryl Brilliant Yellow 5G
- Synacril Yellow 8G
Uniqueness
Catonic Yellow X-8GL is unique due to its high solubility in water and its ability to bind to nucleic acids through intercalation. This property makes it particularly useful in scientific research for detecting DNA and RNA, as well as in industrial applications for dyeing acrylic fibers .
Propiedades
Número CAS |
12217-50-4 |
|---|---|
Fórmula molecular |
C20H23N2O.Cl C20H23ClN2O |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;/h5-14H,1-4H3;1H |
Clave InChI |
OXPKRRHGPFICAE-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



